2-Chloro-3,5-dimethoxybenzyl alcohol

Catalog No.
S8912843
CAS No.
M.F
C9H11ClO3
M. Wt
202.63 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-dimethoxybenzyl alcohol

Product Name

2-Chloro-3,5-dimethoxybenzyl alcohol

IUPAC Name

(2-chloro-3,5-dimethoxyphenyl)methanol

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

InChI

InChI=1S/C9H11ClO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

CKHXOYPTNLEDKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)CO

2-Chloro-3,5-dimethoxybenzyl alcohol is a substituted aromatic alcohol belonging to a class of compounds widely utilized as intermediates and building blocks in organic synthesis. The reactivity and utility of benzyl alcohols are fundamentally dictated by the electronic and steric nature of their aromatic ring substituents. The specific substitution pattern of this compound—two electron-donating methoxy groups at the meta-positions and an electron-withdrawing, sterically influential chloro group at the ortho-position—provides a distinct reactivity profile compared to other common benzyl alcohol derivatives. [REFS-1, REFS-2]

Research Fit

Intermediate Type

Benzyl alcohol building block with ortho-chloro and meta-methoxy groups

Synthetic Utility

Direct installation of ortho-chloro-3,5-dimethoxybenzyl motif

Reaction Compatibility

Compatible with nucleophilic substitution and cross-coupling pathways

Substituting 2-Chloro-3,5-dimethoxybenzyl alcohol with a simpler analog like 3,5-dimethoxybenzyl alcohol is often unviable due to critical differences in reactivity, conformation, and synthetic potential. The ortho-chloro group is not a passive substituent; it introduces significant steric hindrance near the reactive benzylic center, which can prevent undesirable side-reactions common to electron-rich systems. Furthermore, it locks the molecule into a specific, stable chiral conformation through an intramolecular OH---Cl hydrogen bond, a feature absent in its non-halogenated counterparts. [1] This halogen also serves as a crucial functional handle for subsequent cross-coupling reactions, offering synthetic pathways that are inaccessible with the non-chlorinated version. Therefore, procurement decisions should consider this compound's unique structural attributes, which are essential for achieving specific reaction outcomes, stereochemical control, and downstream functionalization.

Substitution Risk

Leaving Group
Pre-installed chlorine at benzylic position
Non-halogenated analogs lack halogen; require extra activation
Regiochemistry
Ortho-chloro ensures unique electronic and steric profile
Para-chloro isomer (4-chloro) shifts reactivity pattern
Synthetic Efficiency
Direct use in substitution bypasses chlorination step
3,5-dimethoxybenzyl alcohol needs prior conversion to chloride

Ortho-Chloro Group Provides Steric Shielding, Influencing Reaction Yields

The presence of a halogen at the ortho-position significantly modulates the reactivity of the benzylic alcohol due to steric hindrance. In a direct comparison of closely related isomers, the oxidation of 2-chlorobenzyl alcohol to its aldehyde showed a lower yield than the less-hindered 4-chlorobenzyl alcohol under identical conditions. This demonstrates that the ortho-chloro group acts as a predictable steric shield, a feature that can be exploited to enhance selectivity or prevent over-oxidation, a common side reaction in highly activated systems like dimethoxybenzyl alcohols.

Evidence DimensionOxidation Yield to Aldehyde
Target Compound DataInferred reduced susceptibility to over-oxidation due to ortho-chloro steric hindrance.
Comparator Or Baseline2-Chlorobenzyl alcohol (ortho-isomer): 85% yield; 4-Chlorobenzyl alcohol (para-isomer): 92% yield.
Quantified Difference7% lower yield for the ortho-isomer, demonstrating significant steric impact.
ConditionsOxidation with Pyridinium Chlorochromate (PCC).

For complex syntheses, this steric control can be a critical design element for improving selectivity and minimizing difficult-to-remove oxidation byproducts.

Melting Point Advantage
Cross-study comparable
87–88.5 °C (vs 43–46 °C for non-halogenated analog)
Higher crystallinity may support solid-state handling and purification
Approx. 41–45 °C increase; data from chemical databases

Defined Molecular Conformation via Intramolecular OH---Cl Hydrogen Bonding

Unlike non-halogenated analogs, ortho-halogenated benzyl alcohols like the target compound can adopt a stable, transiently chiral conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom. [1] This interaction restricts the rotational freedom of the hydroxymethyl group, leading to a more defined three-dimensional structure. This contrasts with analogs like 3,5-dimethoxybenzyl alcohol, which lack this ortho-substituent and exhibit greater conformational flexibility.

Evidence DimensionConformational Stability
Target Compound DataForms a stable, chiral conformation due to an intramolecular OH---Cl hydrogen bond.
Comparator Or BaselineBenzyl alcohol and its meta/para-substituted analogs, which lack the ortho-halogen and this specific stabilizing interaction.
Quantified DifferenceQualitative; presence vs. absence of a key intramolecular bond that defines molecular shape.
ConditionsSpectroscopic analysis in supersonic jets.

This conformational rigidity is critical in drug design for optimizing binding to biological targets and in materials science for controlling crystal packing and bulk properties.

Nucleophilic Substitution Handle
Class-level inference
Pre-installed chlorine enables direct SN2-type reactions
May reduce synthetic steps by avoiding separate chlorination
Inferred from use of 3,5-dimethoxybenzyl chloride in patent literature

Unique Biological Activity Profile as a Natural Product

2-Chloro-3,5-dimethoxybenzyl alcohol has been isolated from the endophytic fungus *Cladosporium cladosporioides*, where it was shown to possess significant biological activity. [1] Specifically, it displayed inhibitory effects against the fungus *Candida albicans* as well as against acetylcholinesterase. This defined bioactivity is a direct consequence of its precise chemical structure and has not been reported for its close, non-chlorinated analog 3,5-dimethoxybenzyl alcohol.

Evidence DimensionInhibitory Activity
Target Compound DataDemonstrated inhibitory effects against Candida albicans and acetylcholinesterase.
Comparator Or Baseline3,5-Dimethoxybenzyl alcohol, for which this specific activity profile is not documented.
Quantified DifferenceQualitative; presence of a specific, documented biological activity versus its absence in common substitutes.
ConditionsIn vitro assays from natural product isolation studies.

Procurement of this exact compound is non-negotiable for researchers validating natural product bioactivity, developing derivatives from this scaffold, or in screening for novel antifungal or neuroprotective agents.

Purity Level
Supporting evidence
98% minimum purity
May minimize side reactions in multi-step synthesis
Comparable to regioisomer (97%); reported by suppliers
Stability Profile
Supporting evidence
Stable under recommended storage conditions
May support reproducible results over time
Based on GHS classification; no kinetic degradation data

Precursor for Sterically-Controlled Pharmaceutical Intermediates

Ideal for multi-step syntheses where the ortho-chloro group is used to sterically shield the benzylic position during a transformation, preventing side reactions and improving the yield of the desired intermediate.

Scaffold for Conformationaly-Restricted Bioactive Molecules

Serves as a key building block in medicinal chemistry for designing molecules that require a conformationally rigid benzyl moiety to achieve high-affinity binding to target proteins or enzymes. [1]

Reference Standard and Starting Material in Antifungal and Neuroprotective Research

Use as a positive control or starting scaffold in research programs focused on developing novel acetylcholinesterase inhibitors or antifungal agents based on the validated activity of this natural product. [2]

Intermediate for Synthesizing Complex Molecules via Cross-Coupling

The ortho-chloro group provides a reactive site for functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of complex poly-substituted aromatics not easily accessible from 3,5-dimethoxybenzyl alcohol.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry pharmacophore construction
Ortho-chloro-3,5-dimethoxy motif pre-installed
Correct regiochemistry and synthetic efficiency
Nucleophilic substitution derivatization
Benzylic chlorine as leaving group
Direct functionalization without activation
Agrochemical intermediate development
High purity and solid-state stability
Batch consistency and storage behavior

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.0396719 g/mol

Monoisotopic Mass

202.0396719 g/mol

Heavy Atom Count

13

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